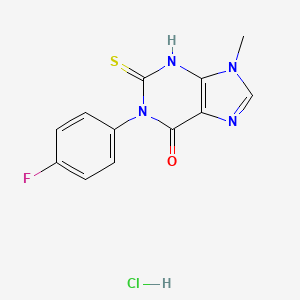
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or amines are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions
Major Products
Hydrolysis: 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chlorobenzoic acid: A monochlorobenzoic acid with similar structural features but lacks the acetyloxy and methoxy groups.
2,3-dichlorobenzoate: Contains two chlorine atoms on the benzoate ring, leading to different chemical properties.
4-methoxybenzoic acid: Contains a methoxy group but lacks the acetyloxy and chlorobenzoate moieties .
Uniqueness
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and methoxy groups, along with the chlorobenzoate moiety, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
922716-06-1 |
|---|---|
Molekularformel |
C16H13ClO5 |
Molekulargewicht |
320.72 g/mol |
IUPAC-Name |
(2-acetyloxy-4-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-15-9-13(20-2)6-7-14(15)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
InChI-Schlüssel |
WOMAASUDOZEFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)


![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)



![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)

